molecular formula C7H9N3O2 B13330073 Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

Cat. No.: B13330073
M. Wt: 167.17 g/mol
InChI Key: GWDYGQXARPLQBB-UHFFFAOYSA-N
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Description

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound that features a fused pyrazole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
  • Imidazo[1,2-a]pyrimidine
  • Pyrrolo[1,2-a]pyrazine

Uniqueness

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYGQXARPLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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